
5-Hydroxy-2-methyl-2-octyl-4-(prop-2-en-1-yl)thiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone is an organic compound that belongs to the class of thiophenones. Thiophenones are sulfur-containing heterocyclic compounds known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The unique structure of 5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-octylthiophene with prop-2-enyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the use of a Grignard reagent, where 2-methyl-2-octylthiophene is reacted with prop-2-enyl magnesium bromide. This reaction is usually conducted in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of 5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis. Purification steps, including distillation and recrystallization, are used to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the prop-2-enyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thiophenones with various functional groups.
Applications De Recherche Scientifique
5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone involves its interaction with specific molecular targets and pathways The hydroxyl group and thiophene ring play crucial roles in its reactivity and binding affinity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-2-quinolones: These compounds share structural similarities with 5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone and exhibit diverse biological activities.
2-methyl-4-quinolones: Known for their pharmaceutical applications and unique chemical properties.
Uniqueness
5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone stands out due to its specific structural features, including the presence of a thiophene ring and a prop-2-enyl group
Propriétés
Numéro CAS |
646517-67-1 |
|---|---|
Formule moléculaire |
C16H26O2S |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
4-hydroxy-5-methyl-5-octyl-3-prop-2-enylthiophen-2-one |
InChI |
InChI=1S/C16H26O2S/c1-4-6-7-8-9-10-12-16(3)14(17)13(11-5-2)15(18)19-16/h5,17H,2,4,6-12H2,1,3H3 |
Clé InChI |
CCAUCDQTCHEATB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1(C(=C(C(=O)S1)CC=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)
![2-Azabicyclo[2.1.1]hexane-1-acetonitrile](/img/structure/B12591577.png)
![2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B12591579.png)
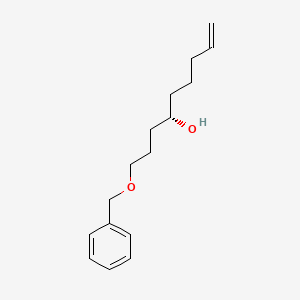

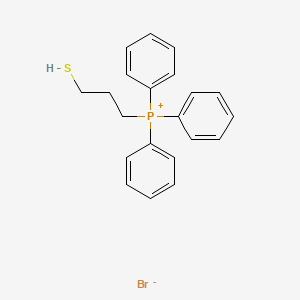
![4,6-Dimethoxybenzo[b]thiophene](/img/structure/B12591595.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B12591605.png)
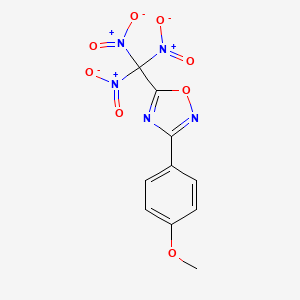
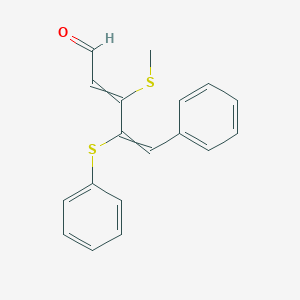
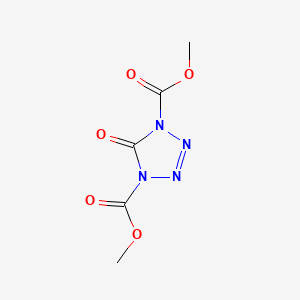
![3-[2-(3-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B12591627.png)

